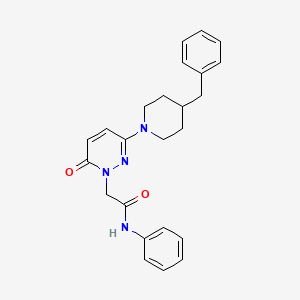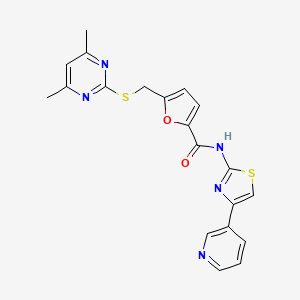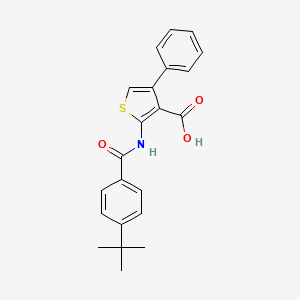methanone](/img/structure/B12162915.png)
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a thiomorpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde, 4-methylthiazole, and thiomorpholine.
Step 1 Formation of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of 2-chlorobenzaldehyde with thioamide and α-haloketone under acidic conditions.
Step 2 Introduction of Thiomorpholine: Thiomorpholine is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with thiomorpholine in the presence of a base like sodium hydride.
Step 3 Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the thiazole-thiomorpholine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that are more efficient and cost-effective.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions within cells.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiomorpholine moiety are crucial for binding to these targets, often inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Contains a piperidine ring, offering different pharmacological properties.
Uniqueness
Thiomorpholine Moiety: The presence of the thiomorpholine ring imparts unique chemical reactivity and biological activity, distinguishing it from compounds with morpholine or piperidine rings.
Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.
This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, highlighting its synthesis, reactivity, applications, and unique features
属性
分子式 |
C15H15ClN2OS2 |
|---|---|
分子量 |
338.9 g/mol |
IUPAC 名称 |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |
InChI 键 |
SOLPYEQZKFVNAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)
![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)
![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
